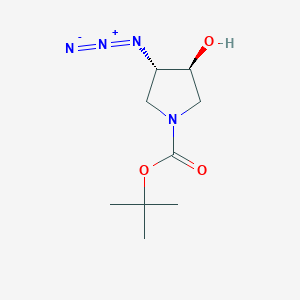

trans-3-Azido-1-Boc-4-hydroxypyrrolidine

Descripción general

Descripción

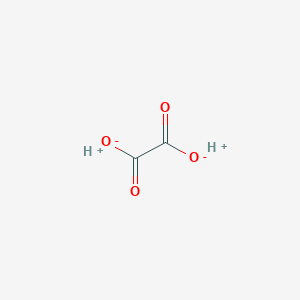

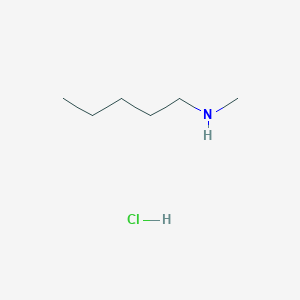

Trans-3-Azido-1-Boc-4-hydroxypyrrolidine is a chemical compound with the molecular formula C9H16N4O3 and a molecular weight of 228.24 . It is also known as trans-3-Azido-4-hydroxy-pyrrolidine-1-carboxylic acid tert-butyl ester . The compound is used in proteomics research .

Molecular Structure Analysis

The InChI key for trans-3-Azido-1-Boc-4-hydroxypyrrolidine is CSWBTQKOSPXYIE-BQBZGAKWSA-N . The canonical SMILES structure is CC©©OC(=O)N1CC(C(C1)O)N=[N+]=[N-] .Aplicaciones Científicas De Investigación

Proteomics Research

trans-3-Azido-1-Boc-4-hydroxypyrrolidine: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound, due to its azido group, can be used in bioconjugation with alkyne-tagged proteins in a click chemistry reaction, allowing for the selective labeling and detection of proteins within complex biological samples .

Drug Discovery

In drug discovery, this azido derivative serves as a building block for the synthesis of potential pharmacologically active molecules. Its structure is particularly valuable in the construction of novel compounds with potential activity against a range of diseases, including neurodegenerative disorders and cancer .

Organic Synthesis

The compound is a key intermediate in organic synthesis. Its Boc-protected hydroxyl group and azido functionality make it a versatile reagent for constructing complex organic molecules through various synthetic routes, including cyclization reactions to form heterocyclic compounds .

Medicinal Chemistry

Medicinal chemists employ trans-3-Azido-1-Boc-4-hydroxypyrrolidine to design and synthesize new drug candidates. Its rigid pyrrolidine backbone can mimic the conformation of bioactive peptides, making it a valuable scaffold in the development of peptide mimetics .

Chemical Biology

In chemical biology, this compound is used to study biological processes at the molecular level. The azido group can be incorporated into biomolecules, which can then be selectively modified or cross-linked in the presence of other functional groups, aiding in the elucidation of molecular interactions .

Materials Science

The azido group of trans-3-Azido-1-Boc-4-hydroxypyrrolidine can participate in polymerization reactions to create novel polymeric materials. These materials can have unique properties such as enhanced stability, biocompatibility, or responsiveness to external stimuli .

Nanotechnology

In nanotechnology, this compound can be used to functionalize the surface of nanoparticles. The azido group allows for the attachment of various molecules to the nanoparticle surface, which can be used for targeted drug delivery or diagnostic applications .

Agricultural Chemistry

Lastly, trans-3-Azido-1-Boc-4-hydroxypyrrolidine can be explored in agricultural chemistry for the synthesis of new agrochemicals. Its structural features may contribute to the development of novel pesticides or herbicides with improved efficacy and reduced environmental impact .

Propiedades

IUPAC Name |

tert-butyl (3S,4S)-3-azido-4-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O3/c1-9(2,3)16-8(15)13-4-6(11-12-10)7(14)5-13/h6-7,14H,4-5H2,1-3H3/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSWBTQKOSPXYIE-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70931998 | |

| Record name | tert-Butyl 3-azido-4-hydroxypyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70931998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-3-Azido-1-Boc-4-hydroxypyrrolidine | |

CAS RN |

143700-05-4 | |

| Record name | tert-Butyl 3-azido-4-hydroxypyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70931998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 143700-05-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 7-aminobenzo[b]thiophene-4-carboxylate](/img/structure/B126603.png)

![[(2R,3S)-4-[[(2S)-2-[[(2R,4R)-2,4-dimethyloctanoyl]-methylamino]-4-methylpentanoyl]amino]-3-[[(2S)-1-[(2S,4S)-4-hydroxy-2-[(2S)-2-methyl-5-oxo-2H-pyrrole-1-carbonyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-methylamino]-4-oxobutan-2-yl] acetate](/img/structure/B126640.png)

![tert-butyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate](/img/structure/B126643.png)